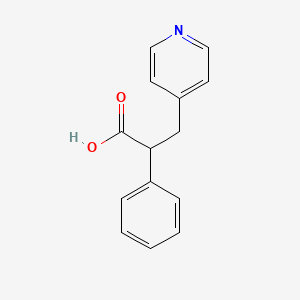
2-Phenyl-3-(pyridin-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Phenyl-3-(pyridin-4-yl)propanoic acid, also known as PPAP, is a chemical compound that has gained attention in recent years due to its potential applications in the field of neuroscience. PPAP is a derivative of phenylalanine, an amino acid that is essential for the synthesis of proteins in the body. PPAP has been shown to have several interesting properties, including the ability to enhance cognitive function and improve mood.
Scientific Research Applications
Osteosarcoma Treatment
A class of compounds called 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives, which are similar to 2-Phenyl-3-(pyridin-4-yl)propanoic acid, have been studied for their potential in treating osteosarcoma . A quantitative structure-activity relationship (QSAR) model was developed to predict the IC50 value of these compounds . The study showed promising potential for designing targeted drugs to combat osteosarcoma effectively .
Anticancer Activity
A series of 3’- (4- (benzyloxy)phenyl)-1’-phenyl-5- (pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives, which are structurally related to 2-Phenyl-3-(pyridin-4-yl)propanoic acid, were synthesized and evaluated for their EGFR kinase inhibitory and antiproliferative activities against human cancer cell lines . These included MCF-7 (breast cancer), A549 (non-small lung tumour), HCT-116 (colon cancer), and SiHa (cancerous tissues of the cervix uteri) .
Antiviral Activity
Indole derivatives, which share a similar structure with 2-Phenyl-3-(pyridin-4-yl)propanoic acid, have been found to possess various biological activities, including antiviral activity . This suggests that 2-Phenyl-3-(pyridin-4-yl)propanoic acid could potentially be explored for its antiviral properties.
Anti-inflammatory Activity
Indole derivatives have also been found to possess anti-inflammatory activity . Given the structural similarity, 2-Phenyl-3-(pyridin-4-yl)propanoic acid could potentially be explored for its anti-inflammatory properties.
Antioxidant Activity
Indole derivatives have been found to possess antioxidant activity . This suggests that 2-Phenyl-3-(pyridin-4-yl)propanoic acid could potentially be explored for its antioxidant properties.
Coordination Polymers
3-Pyridinepropionic acid, which is structurally similar to 2-Phenyl-3-(pyridin-4-yl)propanoic acid, is commonly used as a ligand to make coordination polymers . This suggests that 2-Phenyl-3-(pyridin-4-yl)propanoic acid could potentially be used in the synthesis of coordination polymers.
properties
IUPAC Name |
2-phenyl-3-pyridin-4-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-14(17)13(12-4-2-1-3-5-12)10-11-6-8-15-9-7-11/h1-9,13H,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXGOYRSBXUBAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-3-(pyridin-4-yl)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

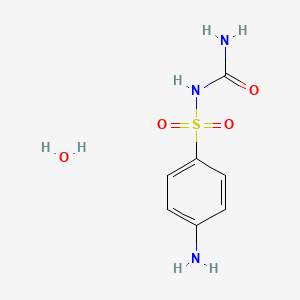
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2798612.png)
![N-isopropyl-N-[3-(methylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]propanamide](/img/structure/B2798613.png)
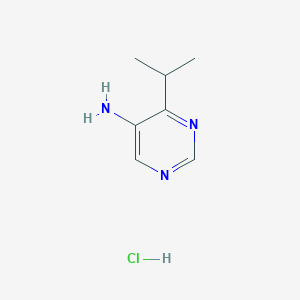

![3-Iodo-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2798618.png)
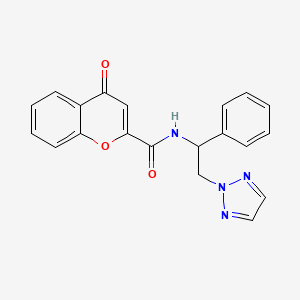

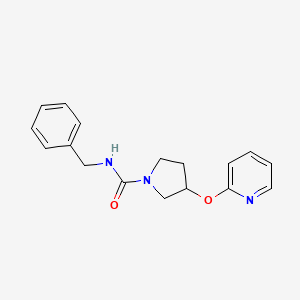
![(2-bromophenyl)(3-(2,3,5,6-tetramethylphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazol-9-yl)methanone](/img/structure/B2798627.png)
![[(3Z)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(4-methylphenyl)carbamate](/img/structure/B2798629.png)
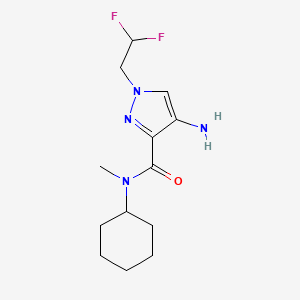
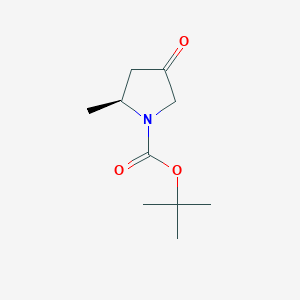
![3-(4-fluoro-2-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2798634.png)